molecular formula C4H4O3 B118167 Succinic anhydride CAS No. 108-30-5

Succinic anhydride

Cat. No. B118167
CAS RN: 108-30-5
M. Wt: 100.07 g/mol
InChI Key: RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Description

Succinic anhydride is a cyclic anhydride of succinic acid with a five-membered ring . It is widely used in the manufacture of polymeric materials, pharmaceuticals, agrochemicals, dyes, surface-active agents, and organic flame-retardant materials .


Synthesis Analysis

Succinic anhydride is manufactured by liquid-phase catalytic hydrogenation of maleic anhydride . Succinic acid can also be obtained as a by-product in the manufacture of adipic acid .


Molecular Structure Analysis

The molecular formula of Succinic Anhydride is C4H4O3 . It contains a total of 11 atoms: 4 Hydrogen atoms, 4 Carbon atoms, and 3 Oxygen atoms .


Chemical Reactions Analysis

Succinic anhydride hydrolyzes readily to give succinic acid: (CH2CO)2O + H2O → (CH2CO2H)2 . With alcohols (ROH), a similar reaction occurs, delivering the monoester: (CH2CO)2O + ROH → RO2CCH2CH2CO2H .

Scientific Research Applications

Food Industry

In the food industry, succinic anhydride is used to modify starches, creating starch sodium octenyl succinate (SSO). This modified starch is used as an emulsifier in food products, improving texture and shelf life. For instance, it can be used to create emulsions containing natural essential oils, which have antioxidant and antimicrobial properties .

Polymer Chemistry

Succinic anhydride plays a critical role in polymer chemistry. It is used for the surface modification of cellulose nanocrystals (CNC), which are incorporated into polymeric nanocomposites. By esterifying CNC with succinic anhydride, researchers can optimize surface characteristics and thermal stability, which is crucial for the development of new materials with enhanced properties .

Sustainable Production

The sustainable production of succinic anhydride from renewable biomass is an area of significant interest. Succinic anhydride is a key intermediate in the synthesis of various chemicals used in pesticides, medicines, cosmetics, and alkyl resins. Its production from biomass is a step towards more sustainable chemical processes, reducing reliance on fossil fuels .

Surface Modification

Succinic anhydride is pivotal for the surface modification of materials. For example, it is used to enhance the properties of cellulose nanocrystals in polymeric nanocomposites. The modification process involves controlling reaction parameters like time, temperature, and molar ratio, which allows for the tailoring of material properties for specific applications .

Starch Modification

The modification of starches with succinic anhydride results in derivatives that are amphiphilic, meaning they contain both hydrophilic and hydrophobic parts. This property makes them useful as emulsion stabilizers. For example, octenyl succinic anhydride (OSA)-modified starches can stabilize emulsions, which is beneficial in various industries, including pharmaceuticals and food production .

Safety And Hazards

Succinic anhydride is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

The global succinic anhydride market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for Epoxy Resins, paper production, cosmetics, pharmaceuticals, and coatings applications . There are also potential opportunities for the development of real-time amine sensors .

properties

IUPAC Name

oxolane-2,5-dione
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InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2
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InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC1=O
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Molecular Formula

C4H4O3
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DSSTOX Substance ID

DTXSID7021287
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Molecular Weight

100.07 g/mol
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Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES.
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Boiling Point

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C
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Flash Point

157 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none
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Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45
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Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3
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Product Name

Succinic anhydride

Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

CAS RN

108-30-5, 68412-02-2
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Melting Point

247.3 °F (NTP, 1992), 119.6 °C, 119 °C
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Synthesis routes and methods I

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic anhydride
Reactant of Route 2
Succinic anhydride
Reactant of Route 3
Succinic anhydride
Reactant of Route 4
Reactant of Route 4
Succinic anhydride
Reactant of Route 5
Succinic anhydride
Reactant of Route 6
Reactant of Route 6
Succinic anhydride

Q & A

Q1: What is the molecular formula and weight of succinic anhydride?

A1: The molecular formula of succinic anhydride is C4H4O3, and its molecular weight is 100.07 g/mol.

Q2: Are there spectroscopic techniques used to characterize succinic anhydride derivatives?

A2: Yes, researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize succinic anhydride derivatives. FTIR helps identify characteristic functional groups, such as the carbonyl groups in the anhydride ring, while NMR provides detailed information about the structure and bonding in the molecule. For instance, FTIR spectra of polyisobutylene succinic anhydride (PIBSA) showed absorption carbonyl bands at 1711 and 1783 cm-1 due to carbonyl anhydride stretching vibrations [].

Q3: How does the hydrophobicity of succinic anhydride derivatives affect their applications?

A3: The hydrophobic nature of some succinic anhydride derivatives, like alkenyl succinic anhydrides (ASAs), makes them suitable for modifying materials to enhance their water resistance. A study found that ASA-sized handsheets exhibited greater water resistance compared to unmodified handsheets. []

Q4: Can succinic anhydride be used to modify natural polymers?

A4: Yes, succinic anhydride is effective in modifying natural polymers like starch and cellulose. For instance, researchers successfully modified cassava starch with octenyl succinic anhydride (OSA) to enhance its emulsifying and stabilizing properties. []

Q5: How does succinylation impact the thermal properties of wood fiber?

A5: Esterification of aspen fibers with maleic or succinic anhydride was found to enhance the thermoplasticity of the fibers, as observed through scanning electron micrographs of hot-pressed fiber mats. [] Notably, succinic anhydride modification resulted in the highest thermoplasticity. []

Q6: Can succinic anhydride be synthesized through catalytic carbonylation?

A6: Yes, succinic anhydride can be produced through the catalytic carbonylation of β-lactones using catalysts like Co(CO)4⊂Cr-MIL-101. This method provides an alternative to traditional hydrocarbon oxidation or biomass fermentation routes. []

Q7: What is the role of copper-based catalysts in the hydrogenation of maleic anhydride?

A7: Copper-based catalysts play a crucial role in the selective hydrogenation of maleic anhydride. Research showed that a copper-zinc catalyst facilitated the formation of 1,4-butanediol, while zinc-free copper catalysts primarily yielded succinic anhydride and γ-butyrolactone. []

Q8: How does the structure of the succinic anhydride derivative affect its reactivity?

A8: The structure of the succinic anhydride derivative significantly influences its reactivity. For example, the presence of a leaving group on the alkenyl chain in alkenyl succinic anhydrides can impact their ability to react with nucleophiles, such as hydroxyl groups on cellulose fibers. []

Q9: How does the length of the alkyl chain in alkenyl succinic anhydrides affect their properties?

A9: The length of the alkyl chain in ASAs influences their solubility and emulsifying properties. Longer alkyl chains typically lead to increased hydrophobicity, impacting their interaction with water and other substances. [, ]

Q10: What factors can affect the stability of succinic anhydride and its derivatives?

A10: Succinic anhydride and its derivatives can be susceptible to hydrolysis, particularly in the presence of moisture. Storage conditions, such as temperature and humidity, can significantly influence their stability. [, ]

Q11: How can the stability of succinic anhydride in formulations be enhanced?

A11: The stability of succinic anhydride in formulations can be improved by using appropriate packaging, controlling moisture levels, and adding stabilizers. For example, incorporating desiccants in the packaging can help minimize moisture exposure. []

Q12: What analytical techniques are employed to determine the degree of substitution (DS) in modified starches?

A12: Various analytical methods are used to determine the DS of modified starches. These methods include titration, spectroscopy (FTIR and NMR), and elemental analysis. Each technique provides unique insights into the extent of modification in the starch structure. [, ]

Q13: What is the environmental impact of using ASAs in papermaking?

A13: The use of ASAs in papermaking raises concerns due to their limited biodegradability. Research is exploring alternative sizing agents with improved environmental profiles to address these concerns. [, ]

Q14: Are there alternatives to ASAs as paper sizing agents?

A14: Yes, researchers are exploring alternatives to ASAs in papermaking, including alkyl ketene dimers (AKDs). The choice between these sizing agents depends on factors like cost, sizing efficiency, and environmental impact. []

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